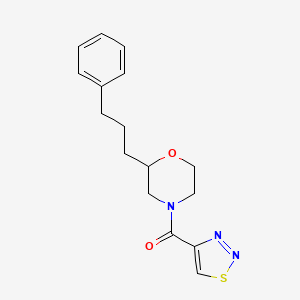
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine, also known as BDB, is a psychoactive drug that belongs to the amphetamine class of compounds. BDB is structurally similar to other amphetamines such as MDMA (ecstasy) and MDA (sally). BDB was first synthesized in the 1990s, and since then, it has been used in scientific research to study its mechanism of action and its effects on the human body.
Mechanism of Action
The exact mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is not fully understood, but it is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is also believed to act as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a number of biochemical and physiological effects on the human body. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase heart rate, blood pressure, and body temperature. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has also been shown to increase the levels of certain hormones, such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has several advantages and limitations when used in lab experiments. One advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively easy to synthesize and can be obtained in high yields. Another advantage is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to have a relatively low toxicity profile. However, one limitation is that N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine. One potential direction is to study the long-term effects of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine on the human body. Another potential direction is to study the potential therapeutic uses of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine for depression and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine and its effects on the brain and body.
Synthesis Methods
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine can be synthesized using a variety of methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with butylamine. The synthesis of N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine is relatively straightforward, and the compound can be obtained in high yields.
Scientific Research Applications
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been used in scientific research to study its effects on the human body. Specifically, N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been studied for its potential use as a treatment for depression and anxiety disorders. N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-1-butanamine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are all neurotransmitters that are involved in regulating mood and emotions.
properties
IUPAC Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-3-5-11-19(12-6-4-2)13-18-20-14-16-9-7-8-10-17(16)15-21-18/h7-10,18H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKUMZNKDOLGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)

![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)
![N-[2-(1-piperidinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6057144.png)

![2-[(1-cyclohexyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6057150.png)
